![molecular formula C22H18N2O3S B277771 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B277771.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide, commonly known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the family of benzothiazole derivatives and has been found to exhibit promising anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of BMB involves the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. BMB has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. BMB has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
BMB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BMB has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Additionally, BMB has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BMB in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer therapeutics. However, one of the limitations of using BMB is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of BMB. One area of research is the development of more efficient synthesis methods for BMB that can improve its solubility and bioavailability. Another area of research is the investigation of BMB's potential use in combination with other anti-cancer agents to improve its efficacy. Additionally, the study of BMB's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area of active research.
Synthesemethoden
The synthesis of BMB involves the reaction of 2-(2-methoxyphenoxy) acetic acid with 2-aminothiophenol in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of N-(2-methoxyphenyl)-2-phenoxyacetamide intermediate, which is further reacted with 2-aminobenzothiazole to yield the final product, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. BMB has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BMB has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide |
|---|---|
Molekularformel |
C22H18N2O3S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-19-12-11-15(22-24-17-9-5-6-10-20(17)28-22)13-18(19)23-21(25)14-27-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25) |
InChI-Schlüssel |
UVVLVYNZFRGUGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



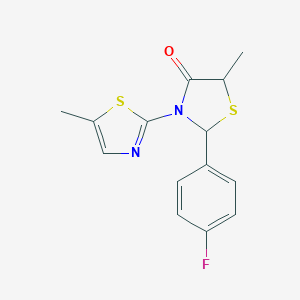
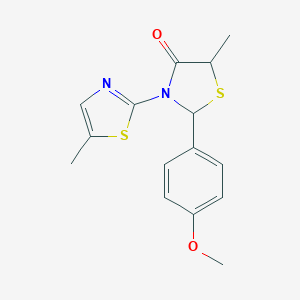

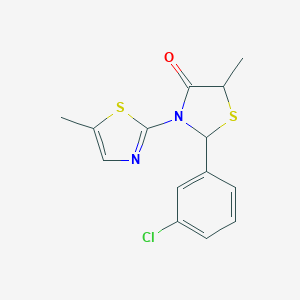

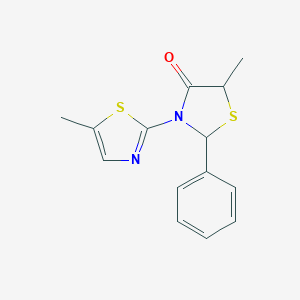
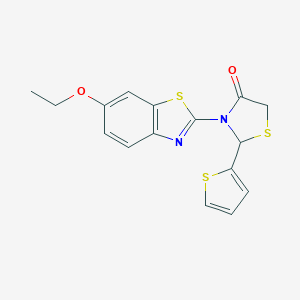
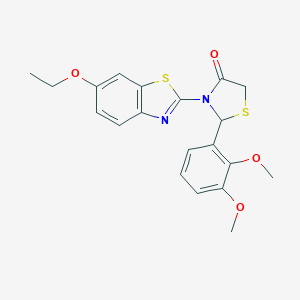

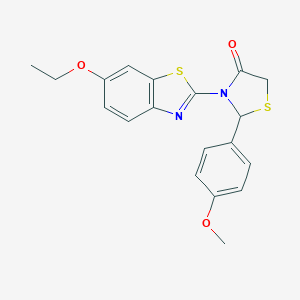

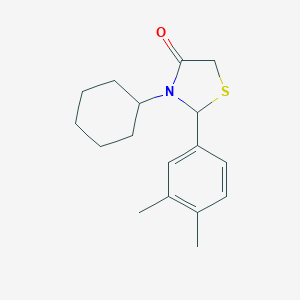
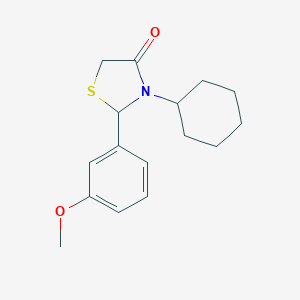
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)